3-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
3-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 6,7-dimethoxy-2H-1,3-benzodioxol-5-yl group: This can be done through coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or the imidazo[4,5-b]pyridine core.
Substitution: Various substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it may exhibit various activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, it could be investigated for its potential as a therapeutic agent.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 3-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE exerts its effects would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the core structure and may have similar biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups often exhibit unique chemical reactivity.
Benzodioxole derivatives: These compounds are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of 3-(3-CHLOROPHENYL)-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClN3O5 |
---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H18ClN3O5/c1-27-18-14(7-15-19(20(18)28-2)30-10-29-15)13-8-16(26)24-21-17(13)23-9-25(21)12-5-3-4-11(22)6-12/h3-7,9,13H,8,10H2,1-2H3,(H,24,26) |
InChI Key |
LMKBZHRNLRTSBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3N=CN4C5=CC(=CC=C5)Cl)OCO2)OC |
Origin of Product |
United States |
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